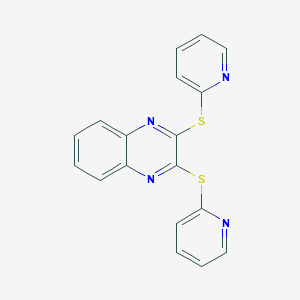

2,3-Bis(2-pyridinylsulfanyl)quinoxaline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H12N4S2 |

|---|---|

Molecular Weight |

348.4g/mol |

IUPAC Name |

2,3-bis(pyridin-2-ylsulfanyl)quinoxaline |

InChI |

InChI=1S/C18H12N4S2/c1-2-8-14-13(7-1)21-17(23-15-9-3-5-11-19-15)18(22-14)24-16-10-4-6-12-20-16/h1-12H |

InChI Key |

RXUCKQZJAMGNEU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)SC3=CC=CC=N3)SC4=CC=CC=N4 |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)SC3=CC=CC=N3)SC4=CC=CC=N4 |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Di 2 Pyridyl Quinoxaline and Analogous Structures

Fundamental Condensation Approaches for Quinoxaline (B1680401) Core Formation

The traditional and most direct route to the quinoxaline core involves the condensation of a 1,2-dicarbonyl compound with an ortho-phenylenediamine. ijirt.orgchim.it This foundational method remains a widely practiced strategy due to its reliability and the ready availability of starting materials.

The classical synthesis of 2,3-disubstituted quinoxalines is achieved through the acid- or base-catalyzed cyclocondensation of an ortho-phenylenediamine with a 1,2-diketone. ijirt.orgresearchgate.net For instance, the reaction of 2,2'-pyridil (B1585533) with ortho-phenylenediamine directly yields 2,3-di(2-pyridyl)quinoxaline. The reaction mechanism proceeds through the initial formation of a Schiff base by the nucleophilic attack of one of the amino groups of the diamine on one of the ketone's carbonyl carbons, followed by the elimination of water. Subsequent intramolecular cyclization occurs as the second amino group attacks the remaining carbonyl carbon, leading to a dihydroquinoxaline intermediate. Aromatization, often facilitated by mild oxidation or spontaneous dehydration, then affords the stable quinoxaline ring system.

This condensation is frequently carried out in solvents like ethanol (B145695) or acetic acid, sometimes under reflux conditions to drive the reaction to completion. researchgate.net The choice of solvent and catalyst can influence the reaction rate and yield.

To improve the efficiency and environmental footprint of quinoxaline synthesis, various catalytic systems have been developed. These catalysts often allow for milder reaction conditions, shorter reaction times, and higher yields.

Transition Metal Catalysts: A range of transition metal catalysts have been shown to be effective in promoting the condensation reaction. sci-hub.sersc.org For example, copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) and cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) have been used to catalyze the synthesis of quinoxalines in high yields, sometimes even in aqueous media at room temperature. chim.ittandfonline.com Other notable metal catalysts include those based on zinc, ytterbium, palladium, and manganese. tandfonline.com Heterogeneous catalysts, such as alumina-supported heteropolyoxometalates, have also been employed, offering the advantage of easy recovery and reusability. nih.gov

Organocatalysts: In a move towards more sustainable chemistry, organocatalysts have emerged as a viable alternative to metal-based systems. nih.gov These small organic molecules can effectively catalyze the cyclocondensation reaction. For instance, p-dodecylbenzenesulfonic acid (DBSA) has been utilized as a surfactant-type Brønsted acid catalyst in water, promoting the reaction through the formation of micelles. tandfonline.com Other organocatalysts, such as sulfamic acid and nitrilotris(methylenephosphonic acid), have also been successfully applied. nih.govtandfonline.com

| Catalyst Type | Catalyst Example | Key Advantages | Reference |

|---|---|---|---|

| Transition Metal | CuSO₄·5H₂O | High yields, can be used in water | tandfonline.com |

| Transition Metal | Cerium(IV) Ammonium Nitrate (CAN) | Effective at room temperature in water | chim.it |

| Transition Metal | Alumina-supported Heteropolyoxometalates | Reusable, heterogeneous catalyst | nih.gov |

| Organocatalyst | p-Dodecylbenzenesulfonic Acid (DBSA) | Surfactant-type catalyst, works in water | tandfonline.com |

| Organocatalyst | Sulfamic Acid | Efficient and recyclable | tandfonline.com |

Advanced Functionalization Strategies for the 2,3-Positions

While direct condensation provides access to a variety of 2,3-disubstituted quinoxalines, the synthesis of analogs like 2,3-Bis(2-pyridinylsulfanyl)quinoxaline requires functionalization of a pre-formed quinoxaline core, typically a 2,3-dihaloquinoxaline.

Nucleophilic aromatic substitution (SNAᵣ) is a powerful method for introducing a wide range of substituents onto an aromatic ring that is activated by electron-withdrawing groups. In the case of quinoxalines, the pyrazine (B50134) ring is inherently electron-deficient, making the 2 and 3 positions susceptible to nucleophilic attack, especially when a good leaving group like a halogen is present.

The synthesis of this compound is achieved through the reaction of 2,3-dichloroquinoxaline (B139996) with 2-mercaptopyridine (B119420). This reaction proceeds via a two-step SNAᵣ mechanism. The thiol group of 2-mercaptopyridine acts as the nucleophile, attacking one of the carbon atoms bearing a chlorine atom. This leads to the formation of a Meisenheimer-like intermediate, followed by the expulsion of a chloride ion to restore aromaticity. The process is then repeated at the second chlorinated position to yield the final product. This type of reaction often requires a base to deprotonate the thiol, generating the more nucleophilic thiolate anion, and may be performed at elevated temperatures. chemrxiv.org

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. These methods offer a highly versatile and efficient means to functionalize 2,3-dihaloquinoxalines with a broad range of substituents.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of 2,3-diarylquinoxalines, 2,3-dichloroquinoxaline can be coupled with arylboronic acids. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity. libretexts.orgnih.gov

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. sigmaaldrich.com It can be used to introduce alkynyl substituents at the 2 and 3 positions of a dihaloquinoxaline.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.gov This method can be employed to synthesize 2,3-divinylquinoxalines from 2,3-dihaloquinoxalines and various alkenes. researchgate.net

| Reaction | Coupling Partners | Bond Formed | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound + Organohalide | C-C (Aryl-Aryl) | libretexts.org |

| Sonogashira | Terminal alkyne + Organohalide | C-C (Aryl-Alkynyl) | sigmaaldrich.com |

| Heck | Alkene + Organohalide | C-C (Aryl-Vinyl) | nih.gov |

Coordination Chemistry and Metal Complexes of 2,3 Di 2 Pyridyl Quinoxaline

Advanced Spectroscopic and Analytical Characterization Techniques for Complexes

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared spectroscopy is a important tool for characterizing the formation of metal complexes. In the study of quinoxaline-based ligands and their metal complexes, specific vibrational modes are of particular interest. For instance, in complexes derived from quinoxaline-2,3-dione, significant shifts are observed in the –NH- and –C=O vibrational modes, which appear in the ranges of 3200-3300 cm⁻¹ and 1650-1640 cm⁻¹ respectively. researchgate.net The formation of metal-ligand bonds is indicated by the appearance of new bands in the far-infrared region, typically around 400-460 cm⁻¹ for M-O bonds and 477-590 cm⁻¹ for M-N bonds. researchgate.net For complexes involving flexible ligands like 2,3-bis(triazol-1-ylmethyl)quinoxaline, IR spectroscopy, in conjunction with other methods, helps in confirming the coordination of the ligand to the metal center. isca.me

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

The electronic spectra of metal complexes provide valuable information about their structure and bonding. For example, first-row transition metal complexes with the 2-(2′-pyridyl)quinoxaline (pqx) ligand exhibit four main absorption bands between 259–334 nm in DMSO, which are attributed to π → π* and n → π* or charge-transfer transitions. conicet.gov.ar In the case of a cobalt(II) complex with this ligand, a weak, broad absorption centered around 680 nm is assigned to d-d transitions. conicet.gov.ar Similarly, a copper(II) complex shows a broad d-d transition in the 660–870 nm range. conicet.gov.ar For some iridium(III) complexes with substituted quinoxaline (B1680401) ligands, emission is observed in the orange-red region of the spectrum (580–618 nm), characterized as phosphorescence arising from a mixture of metal-to-ligand charge transfer (MLCT) and intra-ligand charge transfer (ILCT) states.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ³¹P NMR)

NMR spectroscopy is a powerful technique for the structural elucidation of these compounds in solution. For diamagnetic complexes, such as those with Zn(II), NMR provides detailed structural information. conicet.gov.ar The ¹H NMR spectrum of a related compound, 2,3-bis(4-bromophenyl)quinoxaline, shows signals for the quinoxaline ring protons around 8.18 and 7.80 ppm, while the protons of the diphenyl rings appear between 7.52 and 7.42 ppm. researchgate.net For 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline, the aromatic protons are observed in the range of 7.205 to 8.368 ppm, with the methyl protons showing a signal at 2.512 ppm in CDCl₃. chemicalbook.com In studies of platinum(II) complexes with quinoxaline-based ligands, NMR revealed that the quinoxaline N-donors did not coordinate to the metal. sci-hub.se The study of iridium(III) complexes has also utilized NMR to confirm the arrangement of ligands.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is specifically used to study paramagnetic species, such as Cu(II) complexes. sci-hub.se The shape and parameters of the EPR spectrum can provide insights into the geometry of the metal center. sci-hub.se For Cu(II) complexes with a d⁹ configuration, square planar or square pyramidal geometries typically result in axial EPR signals where g∥ > g⊥ > 2.0023. sci-hub.se In contrast, a trigonal bipyramidal geometry often leads to a spectrum with g⊥ > g∥ ≈ 2.0023. sci-hub.se For example, the X-band EPR spectrum of a Cu(II)-histidine complex at 77 K showed a resolved spectrum in the parallel direction with g∥ = 2.237, indicative of a specific coordination environment. rsc.org In some cases of exchange-coupled copper(II) ions, the hyperfine structure may not be resolved due to exchange interactions. conicet.gov.ar

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HRMS)

ESI-HRMS is a key technique for confirming the composition of newly synthesized complexes. For a series of first-row transition metal complexes, ESI-HRMS was used to identify the molecular ions in solution. conicet.gov.ar For instance, a copper(II) complex showed monocations corresponding to [Cu(pqx)Cl]⁺ and [Cu(pqx)Cl(DMSO)]⁺ at m/z 304.98 and m/z 382.99, respectively. conicet.gov.ar Similarly, a zinc(II) complex was identified by the monocation [Zn(pqx)Cl]⁺ at m/z 305.98. conicet.gov.ar This technique is also used to confirm the molecular weight of various quinoxaline derivatives and their reaction products. johnshopkins.edu

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability of metal complexes. Studies on complexes with ligands such as 2,3-bis(triazol-1-ylmethyl)quinoxaline have used TGA to understand their decomposition patterns. isca.me For a copper(II) complex with a dipyrido-[3,2-d:2′,3′-f]-quinoxaline ligand, TGA was used alongside other analytical methods for characterization. isca.me The thermal decomposition of complexes often occurs in distinct steps, such as the initial loss of solvent or water molecules, followed by the decomposition of the organic ligands at higher temperatures, ultimately leading to the formation of metal oxides. researchgate.net For example, hydrated iron(II) complexes were found to lose water molecules first, before the organic ligands decompose. researchgate.net

Theoretical and Computational Investigations of 2,3 Di 2 Pyridyl Quinoxaline and Its Coordination Compounds

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental properties of molecules. asianpubs.org These methods allow for the detailed investigation of molecular geometries, electronic structures, and spectroscopic parameters.

A comprehensive quantum chemical analysis has been performed on a structurally related compound, 2,3-bis[(1-methyl-1H-imidazole-2-yl)sulfanyl]quinoxaline, using the DFT/B3LYP method with a 6-311++G(d,p) basis set. asianpubs.org This level of theory is widely used for obtaining accurate predictions of molecular properties in organic compounds.

The first step in computational analysis is typically the optimization of the molecular geometry to find the lowest energy conformation. researchgate.net For 2,3-bis[(1-methyl-1H-imidazole-2-yl)sulfanyl]quinoxaline, the optimized geometrical parameters, including bond lengths and bond angles, have been calculated. asianpubs.org This analysis provides insights into the spatial arrangement of atoms and the steric and electronic effects of the substituents on the quinoxaline (B1680401) core.

Table 1: Selected Optimized Geometrical Parameters for a Related Quinoxaline Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-S Bond Length | 1.78 |

| S-C (imidazole) Bond Length | 1.76 |

| C-N (quinoxaline) Bond Angle | 115.9 |

| C-S-C Bond Angle | 102.5 |

Data for 2,3-bis[(1-methyl-1H-imidazole-2-yl)sulfanyl]quinoxaline, calculated using DFT/B3LYP/6-311++G(d,p)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is a key parameter for assessing the molecule's stability and reactivity. nih.gov

For 2,3-bis[(1-methyl-1H-imidazole-2-yl)sulfanyl]quinoxaline, the HOMO and LUMO energies and their energy gap have been calculated. asianpubs.org The distribution of these frontier orbitals provides information about the regions of the molecule that are most likely to be involved in chemical reactions.

Mulliken charge analysis is used to determine the partial atomic charges, which helps in understanding the electrostatic potential and the sites susceptible to nucleophilic or electrophilic attack. nih.gov

Table 2: Calculated HOMO-LUMO Energies and Mulliken Charges for a Related Quinoxaline Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -6.02 eV |

| LUMO Energy | -1.98 eV |

| HOMO-LUMO Energy Gap | 4.04 eV |

| Mulliken Charge on Quinoxaline N | -0.15 e |

| Mulliken Charge on S | -0.05 e |

Data for 2,3-bis[(1-methyl-1H-imidazole-2-yl)sulfanyl]quinoxaline, calculated using DFT/B3LYP/6-311++G(d,p)

Computational methods are also employed to predict various spectroscopic parameters, which can then be compared with experimental data for validation. mdpi.com Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). mdpi.com The gauge-independent atomic orbital (GIAO) method is frequently used for predicting NMR chemical shifts. asianpubs.org

For 2,3-bis[(1-methyl-1H-imidazole-2-yl)sulfanyl]quinoxaline, the UV-Vis, IR, and NMR spectra have been computationally predicted. asianpubs.org The calculated UV-Vis spectrum helps in understanding the electronic transitions within the molecule, while the predicted IR spectrum provides information about the vibrational modes. asianpubs.org The calculated 1H and 13C NMR chemical shifts aid in the assignment of experimental spectra. asianpubs.org

Table 3: Predicted Spectroscopic Data for a Related Quinoxaline Derivative

| Spectrum | Predicted Parameter |

|---|---|

| UV-Vis | λmax at 334 nm |

| IR | C=N stretching vibration at 1598 cm⁻¹ |

| ¹³C NMR | Quinoxaline C2/C3 chemical shift at 149.5 ppm |

| ¹H NMR | Quinoxaline aromatic proton chemical shifts between 7.7-8.1 ppm |

Data for 2,3-bis[(1-methyl-1H-imidazole-2-yl)sulfanyl]quinoxaline, calculated using DFT/B3LYP/6-311++G(d,p)

Computational Modeling of Magnetic Exchange Interactions

Quinoxaline derivatives with pyridyl substituents are excellent ligands for forming coordination complexes with transition metal ions. isca.in When these complexes contain multiple paramagnetic centers, magnetic exchange interactions can occur between them. Computational modeling is a valuable tool for understanding and quantifying these interactions. fairfield.edu

The magnetic exchange coupling constant (J) can be calculated using various computational methods, including DFT. These calculations can predict whether the interaction between the metal centers is ferromagnetic (spins aligned parallel) or antiferromagnetic (spins aligned antiparallel). This information is crucial for the design of molecular magnets and other magnetic materials.

Simulation of Supramolecular Interactions (e.g., Host-Guest Systems)

The nitrogen atoms in the quinoxaline and pyridyl rings of 2,3-bis(2-pyridinylsulfanyl)quinoxaline make it a good candidate for participating in supramolecular interactions, such as hydrogen bonding and coordination with metal ions. These interactions can lead to the formation of complex architectures, including host-guest systems.

Computational simulations can be used to model these supramolecular interactions. By calculating the interaction energies and optimized geometries of these assemblies, it is possible to predict their stability and structure. This is particularly useful in the design of molecular sensors, capsules, and other functional supramolecular devices. The study of such systems helps in understanding the forces that govern molecular recognition and self-assembly processes.

Advanced Applications in Materials Science and Catalysis

Organic Optoelectronic Materials and Devices

The unique molecular architecture of 2,3-Bis(2-pyridinylsulfanyl)quinoxaline suggests its potential utility in organic optoelectronic devices. The interplay between the electron-deficient quinoxaline (B1680401) core and the sulfur-linked pyridine (B92270) rings can give rise to interesting photophysical and electronic properties.

Electroluminescent Properties

Currently, there is a lack of specific research data on the electroluminescent (EL) properties of this compound. However, the broader class of quinoxaline derivatives has shown promise in this area. For instance, other quinoxaline-based materials have been investigated as emitters or host materials in organic light-emitting diodes (OLEDs), often exhibiting tunable emission colors and good thermal stability. The presence of the pyridinylsulfanyl groups in the target molecule could potentially influence its emission characteristics through intramolecular charge transfer (ICT) states, a phenomenon that would require dedicated experimental investigation to confirm.

Organic Photovoltaic (OPV) Applications

While specific studies on the application of this compound in organic photovoltaics are not available, the general class of quinoxaline-based materials has been utilized as electron-acceptor or electron-donor components in OPV devices. The electron-deficient nature of the quinoxaline core makes it a suitable candidate for an acceptor material. The pyridinylsulfanyl substituents could further modulate the electronic energy levels (HOMO and LUMO) of the molecule, which is a critical factor in optimizing the performance of OPV cells. Further research is needed to synthesize and test this compound in photovoltaic device architectures to evaluate its power conversion efficiency and other key parameters.

Photophysical Applications

The photophysical properties of a molecule, such as its absorption and emission of light, are fundamental to its application in various light-driven technologies.

Chromophore Development and Tunable Spectral Properties

There is currently no specific data on the development of this compound as a chromophore with tunable spectral properties. The absorption and emission spectra of this compound have not been reported in the scientific literature. However, the general principle of modifying quinoxaline derivatives to tune their spectral properties is well-established. The introduction of different substituents can alter the energy of the frontier molecular orbitals, leading to shifts in the absorption and emission wavelengths. The pyridinylsulfanyl groups in the target compound are expected to influence its spectral characteristics, but detailed spectroscopic studies are required to quantify these effects.

Catalytic Applications of 2,3-Di(2-pyridyl)quinoxaline-Based Systems

Systems based on the closely related ligand, 2,3-di(2-pyridyl)quinoxaline (dpq), have been explored for their catalytic prowess, particularly when complexed with transition metals. These studies provide a conceptual framework, though direct experimental data for the sulfur-linked analogue remains scarce.

There is currently no specific information available in the searched scientific literature regarding the use of metal complexes of This compound for hydrogen photogeneration or polymerization catalysis.

However, related research on heteronuclear Ruthenium-Platinum complexes incorporating the analogous 2,3-bis(pyridin-2-yl)quinoxaline ligand has been conducted. These complexes have been investigated as potential photocatalysts in organic synthesis, demonstrating the capacity of the general structural motif to participate in photoredox catalysis. Such processes are fundamental to applications like hydrogen photogeneration.

Platinum(II) complexes with 2,3-di(2-pyridyl)quinoxaline ligands have been synthesized and their reactivity studied, which is a foundational step for developing catalytic applications. For instance, the substitution kinetics of these platinum complexes have been examined, providing insight into their stability and potential as catalysts.

No specific research findings on the application of This compound as an organocatalyst were found in the available literature.

For context, other complex quinoxaline-based systems have shown utility in this area. For example, helically chiral poly(quinoxaline-2,3-diyl)s bearing specific pendant groups have been successfully employed as highly active and selective nucleophilic catalysts for the kinetic resolution of secondary alcohols. This highlights the potential of the broader class of quinoxaline polymers in organocatalysis, though it does not directly describe the properties of the specific compound .

Supramolecular Chemistry and Molecular Recognition

The ability of quinoxaline-based molecules to act as building blocks in larger supramolecular structures is an active area of research, though specific examples involving This compound are not detailed in the available search results.

There is no information in the searched literature on the specific design and synthesis of host macrocycles from This compound .

Related research has demonstrated the synthesis of fluorinated syn-bis-quinoxaline molecular tweezers designed for recognizing electron-rich guest compounds. This work, while not using the specified compound, illustrates how quinoxaline units can be incorporated into larger host frameworks for molecular recognition.

No studies investigating the host-guest complexation and interaction mechanisms of macrocycles derived from This compound were found.

Research on related fluorinated bis-quinoxaline molecular tweezers has included host-guest NMR studies, which confirmed chemical exchange between the host and an electron-rich guest molecule, N,N,N',N'-tetramethyl-p-phenylenediamine. The crystal structure of this tweezer also showed the inclusion of a solvent molecule within its molecular cleft, a classic feature of host-guest systems.

Direct studies on the interaction of This compound with DNA or Bovine Serum Albumin (BSA) are not present in the currently available literature.

However, extensive research has been conducted on the biological interactions of structurally similar quinoxaline derivatives.

DNA Interactions: Platinum(II) complexes containing the related 2,3-di(2-pyridyl)quinoxaline (dpq) ligand have been studied for their interactions with Calf Thymus DNA (CT-DNA). Spectroscopic and viscosity measurements from these studies suggested that the platinum complexes interact with DNA. Similarly, various other functionalized quinoxaline derivatives have been prepared and evaluated for their DNA binding capabilities, with some showing potential as DNA intercalators. For instance, indolo[2,3-b]quinoxaline derivatives have been shown to bind strongly to DNA, with a preference for GC-rich sequences.

Bovine Serum Albumin (BSA) Interactions: The interaction between BSA and platinum(II) complexes of 2,3-di(2-pyridyl)quinoxaline has been examined spectroscopically. Such studies are crucial for understanding the pharmacokinetics of potential metallodrugs. While these findings relate to a different ligand, they underscore the biological relevance of the quinoxaline core. For comparative purposes, studies on other classes of molecules, such as polyphenols and various drugs, are often used to establish methodologies for assessing BSA binding affinity and mechanisms.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes

Current synthetic strategies for quinoxaline (B1680401) derivatives often involve the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. While effective, these methods can sometimes lack efficiency or require harsh conditions. Future research will likely focus on developing more atom-economical and environmentally benign synthetic routes.

One promising avenue is the exploration of C-H activation methodologies. Direct C-H functionalization of the quinoxaline or pyridine (B92270) rings would offer a more streamlined approach to introducing the pyridinylsulfanyl groups, avoiding the need for pre-functionalized starting materials. Additionally, flow chemistry presents an opportunity for the continuous and scalable synthesis of 2,3-Bis(2-pyridinylsulfanyl)quinoxaline and its derivatives, offering precise control over reaction parameters and potentially improving yields and purity.

Further research into one-pot multi-component reactions could also yield novel and efficient synthetic pathways. For instance, a reaction involving a suitable quinoxaline precursor, a sulfur source, and a pyridine derivative in a single step could significantly simplify the synthesis.

Exploration of New Coordination Architectures and Multimetallic Systems

The bitopic and chelating nature of this compound makes it an excellent candidate for the construction of complex coordination architectures. While mononuclear and some dinuclear complexes have been explored, the assembly of larger multimetallic systems and supramolecular structures remains a fertile ground for investigation.

Future work will likely involve the use of this ligand to create discrete polynuclear clusters, coordination polymers (CPs), and metal-organic frameworks (MOFs). The combination of the redox-active quinoxaline core and the flexible pyridinylsulfanyl arms could lead to materials with interesting electronic and magnetic properties. For example, heterodinuclear complexes, such as Ru-Pt systems bridged by analogous 2,3-bis(2-pyridyl)pyrazine (B1584635) ligands, have shown potential as anticancer agents, suggesting a promising direction for this compound. nih.gov

The synthesis of these complex structures will require careful selection of metal ions with specific coordination geometries and the use of advanced self-assembly techniques. The resulting multimetallic systems could find applications in catalysis, molecular sensing, and as models for biological systems.

Advanced Characterization Techniques for Dynamic Processes

Understanding the dynamic behavior of this compound and its metal complexes in solution is crucial for elucidating reaction mechanisms and designing functional systems. While standard techniques like NMR and UV-Vis spectroscopy provide valuable static information, future research will increasingly employ advanced characterization techniques to probe dynamic processes.

Variable-temperature NMR (VT-NMR) can be used to study fluxional processes, such as ligand exchange and conformational changes in metal complexes. Stopped-flow spectroscopy and other rapid-mixing techniques will be instrumental in monitoring fast kinetic processes, such as the formation of intermediates in catalytic cycles.

Furthermore, techniques like 2D NMR (COSY, NOESY) and X-ray absorption spectroscopy (XAS) can provide detailed insights into the solution-state structure and electronic environment of metal centers. These advanced methods will be critical for understanding the structure-activity relationships that govern the performance of these compounds in various applications.

Expansion of Materials Science Applications

The unique electronic and structural properties of this compound-based materials suggest a wide range of potential applications in materials science. Future research is expected to focus on harnessing these properties for the development of novel functional materials.

One area of significant potential is in the field of optoelectronics . Metal complexes of related polypyridyl ligands are known for their rich photophysical properties, including luminescence. mdpi.com By analogy, complexes of this compound could be explored as emitters in organic light-emitting diodes (OLEDs), as components in solar cells, or as photocatalysts.

The ability of the ligand to coordinate to multiple metal centers also opens up possibilities for creating magnetic materials and porous materials for gas storage and separation. The sulfur atoms in the pyridinylsulfanyl arms could also be exploited for their affinity for certain metal surfaces, leading to the development of self-assembled monolayers (SAMs) and functionalized nanoparticles.

| Potential Application | Key Properties of the Ligand/Complex |

| OLEDs | Luminescence, charge transport capabilities |

| Solar Cells | Light absorption, electron transfer |

| Catalysis | Redox activity, multiple coordination sites |

| Sensors | Selective binding to analytes |

| Magnetic Materials | Assembly of paramagnetic metal centers |

Integration of Computational and Experimental Methodologies

The synergy between computational and experimental approaches is becoming increasingly important in modern chemical research. For this compound, Density Functional Theory (DFT) and other computational methods will play a crucial role in guiding experimental design and interpreting results.

Computational studies can be used to:

Predict the geometric and electronic structures of novel complexes.

Simulate spectroscopic properties (e.g., UV-Vis, NMR spectra) to aid in characterization.

Elucidate reaction mechanisms and identify key intermediates and transition states.

Screen potential candidates for specific applications by calculating relevant properties like redox potentials and electronic band gaps.

By integrating computational predictions with experimental synthesis and characterization, researchers can accelerate the discovery and development of new materials and catalysts based on the this compound scaffold. This integrated approach will be essential for realizing the full potential of this versatile and promising chemical compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.